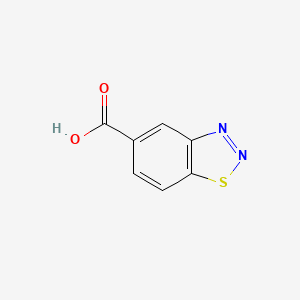

1,2,3-Benzothiadiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3-Benzothiadiazole-5-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic synthesis, underlying reaction mechanisms, and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. The core synthesis is presented as a robust two-stage process, beginning with the preparation of the critical precursor, 4-amino-3-mercaptobenzoic acid, followed by a classical diazotization and intramolecular cyclization to yield the target molecule.

Introduction and Strategic Overview

1,2,3-Benzothiadiazole and its derivatives are privileged scaffolds in chemical research, serving as key building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The carboxylic acid moiety at the 5-position of the benzothiadiazole ring system offers a versatile synthetic handle for further molecular elaboration, making this compound (CAS 192948-09-7) a valuable intermediate.[2]

The most reliable and direct synthesis of this target molecule hinges on a classical heterocyclic chemistry approach: the diazotization of an appropriately substituted ortho-aminothiophenol.[3] This strategy is advantageous due to the commercial availability of the ultimate starting material and the high efficiency of the ring-closing reaction.

The overall synthetic strategy is dissected into two primary stages:

-

Synthesis of the Key Precursor: Preparation of 4-amino-3-mercaptobenzoic acid hydrochloride from 4-aminobenzoic acid.

-

Heterocyclic Ring Formation: Diazotization of the precursor followed by intramolecular cyclization to form the 1,2,3-benzothiadiazole ring system.

This guide will explore each stage in detail, providing mechanistic insights and actionable laboratory protocols.

Figure 1: High-level overview of the two-stage synthesis of this compound.

Stage 1: Synthesis of the Key Precursor, 4-Amino-3-mercaptobenzoic acid

The foundation of this synthesis is the efficient preparation of 4-amino-3-mercaptobenzoic acid. This precursor contains the essential ortho-amino and thiol functionalities on a benzoic acid backbone, perfectly poised for the subsequent cyclization. A validated method involves a two-step sequence starting from the inexpensive and readily available 4-aminobenzoic acid (pABA).[4]

Step A: Thiocyanation of 4-Aminobenzoic Acid

The initial step introduces a thiocyanate group (-SCN) at the position ortho to the amine. This is an electrophilic substitution reaction on an activated aromatic ring.

-

Causality and Expertise: The amino group of pABA is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs exclusively at the ortho position (C3). The reaction is performed at low temperatures (-5 °C) to control the reactivity of the bromine and prevent unwanted side reactions. Acetic acid serves as a suitable polar solvent for the reagents.[4]

Step B: Hydrolysis of the Thiocyanate Intermediate

The thiocyanate group is then hydrolyzed under basic conditions to yield the free thiol (mercaptan).

-

Causality and Expertise: Refluxing with a strong base like potassium hydroxide (KOH) is necessary to cleave the S-CN bond. The reaction proceeds via nucleophilic attack of hydroxide on the carbon of the thiocyanate group. Subsequent acidification of the reaction mixture protonates the thiolate and carboxylate groups and precipitates the hydrochloride salt of the product, which is often more stable and easier to isolate than the free base.[4]

Stage 2: Diazotization and Intramolecular Cyclization

This stage is the core of the heterocyclic ring formation, converting the precursor into the final 1,2,3-benzothiadiazole structure. It is a classic example of diazotization chemistry.[3]

-

Mechanism and Rationale: The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0-5 °C) because the resulting diazonium salt is unstable and can readily decompose at higher temperatures.[7]

The mechanism proceeds as follows:

-

Formation of the Electrophile: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6]

-

Diazonium Salt Formation: The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryl diazonium salt (-N₂⁺).[6]

-

Intramolecular Cyclization: The adjacent thiol group (-SH), being a potent nucleophile, attacks the carbon atom to which the diazonium group is attached. This is an intramolecular nucleophilic aromatic substitution.

-

Rearomatization and Ring Closure: The exceptionally stable dinitrogen molecule (N₂) is expelled as a leaving group, and the system rearomatizes to form the stable 1,2,3-benzothiadiazole ring.

Figure 2: Mechanistic pathway for the conversion of the precursor to the final product.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a robust pathway for laboratory-scale synthesis.

Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid hydrochloride[4]

Materials:

-

4-Aminobenzoic acid (pABA)

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid (AcOH)

-

Bromine (Br₂)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl, 35-37%)

Step A: Thiocyanation

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminobenzoic acid in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir until dissolved.

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude thiocyanate intermediate.

-

Filter the solid, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.

Step B: Hydrolysis

-

Place the dried intermediate into a round-bottom flask.

-

Add a solution of potassium hydroxide in water.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the product precipitates completely (typically pH 1-2).

-

Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum to yield 4-amino-3-mercaptobenzoic acid hydrochloride as a stable salt.

Protocol 2: Synthesis of this compound

Materials:

-

4-Amino-3-mercaptobenzoic acid hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Suspend 4-amino-3-mercaptobenzoic acid hydrochloride in a mixture of water and concentrated hydrochloric acid in a beaker.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. The precursor may not fully dissolve, which is acceptable.

-

Prepare a solution of sodium nitrite in a small amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. A color change and gas evolution (N₂) may be observed.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Allow the mixture to slowly warm to room temperature.

-

The resulting precipitate is the crude product. Filter the solid using a Büchner funnel.

-

Wash the solid with copious amounts of cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Data Summary and Characterization

While yields can vary based on scale and purification efficiency, the described pathway is robust. Characterization of the final product should be performed using standard analytical techniques.

| Parameter | This compound |

| CAS Number | 192948-09-7[2] |

| Molecular Formula | C₇H₄N₂O₂S[8] |

| Molecular Weight | 180.19 g/mol [2] |

| Appearance | Solid (typically off-white to pale yellow)[8] |

| Typical Yield (Stage 2) | 70-90% (estimated based on similar reactions) |

| Key ¹H NMR Signals | Aromatic protons in the 7.5-8.5 ppm range, carboxylic acid proton >12 ppm. |

| Key IR Absorptions | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹. |

Conclusion

The synthesis of this compound is reliably achieved through a well-established, two-stage process. The pathway leverages a directed electrophilic thiocyanation and subsequent hydrolysis to create the key 4-amino-3-mercaptobenzoic acid precursor. The final, high-yielding step employs a classic diazotization-cyclization reaction that is both efficient and mechanistically well-understood. By carefully controlling reaction conditions, particularly temperature, researchers can access this valuable heterocyclic building block for further application in drug discovery and materials science.

References

- Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMULVaK1k9Wyy5yfPf7QVPRAn6EmKkOXusccFOSzjEKDFX9cU2fZfro94gyeVTo9LYAtBR_mPGt_jGEeG5DwU2WrR05Gj6M692ClvvJ1oMJcvC98WAUOsdmqwMVp_bRNqGBGpmx9YA1In-IHJaVQg=

- Ward, E. R., Uknes, S. J., Williams, S. C., Dincher, S. S., Wiederhold, D. L., Alexander, D. C., ... & Ryals, J. A. (1992). Coordinate gene activity in response to agents that induce systemic acquired resistance. The Plant Cell, 4(6), 683-694.

- Friedrich, L., Lawton, K., Ruess, W., Masner, P., Specker, N., Rella, M., ... & Ryals, J. (1996). A benzothiadiazole derivative induces systemic acquired resistance in tobacco. The Plant Journal, 10(1), 61-70.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpoN2LikyZRk4fg7lDTFKiA4fk7sYmGp06frwUwYBkjw4VSXBk-bgIQ21JOolcmFZuGv2zeaZ1bOqeJxQI6QrZHxsEExt9htVQIKmqfzj9nItyQ_NDhj7OWzVgzv1PH_oyeMIHy75cTWFLfdmXeyw_oyezeYKqmZfs2Q9UI5WhR47xlTWuw475oQ1VXyf7Xthrb91lS6qgkOiudkOuwtHHgaz6vJU2iNhwZw==

- Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELqPVTiyOliAcj7Bx0OemhvLV71GYke45UsqOzsl9LAWnyB2BIUPb96EbcQFGrf3cwG6bON5IpHmmG7c8EcFfCEMxUyIhT81peo70XqCYzoNNmKUAz8WJlhQAHoeI61fW3f_WlzUY-mDf_Ig==

- BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH7s_eBr7IMIreKStkJGdYnUhmEH7k5dfeUw7SI5tlpUVg3we4ugyWkeDC7BfGA6RTeKmaGjijAraEixUEybXQhMZp6HaC805IEYLTJroblEQBJmxeaUCNzA56d_4ueyqRjPe9hQDcRT1i5iIrqwe-DTz_O9qzdhZPEb8buVhrdoSEPw2mLFs7ftbT8qgD1XoanHP6BzPnYqodC_nvTP604uF5UeaRAfCFZzUepSiEfJs=

-

MDPI. (2021). Benzo[3][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRNriYIupw5DzveBhVBk0DaUmeFXuMwPD6MPpJKTPvctn1votGh_6VtBG2HV5xUlPmLeW0X_oPueQNZq7fBQbeCT2Tg5c2e5w0ks9a6LaUJsWO2loNSV5UQCW_SkiHa-8=

- NIH. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXmzcuGThSSekgVQou2d2UAeho8wVqLCREJQzXXPxHBwZoM2Krt3ycaI3q_xckneM9qg7X78ZQ8V9h5P201PRMcKj__5KPQo7BOcLppU-cpSoL9jaH2hjmknwp40QoBbGJ41lfsL2le_-xKM=

- NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGttTOHP-dpIuA45JNZ6MrJcT7lced7Dd2qSnZw71K_Cklxz1hWbYCcbt13kQc1KQW_ecytk-2NMYdWoH7seq2wkFMVA17ax7SdSfW82UDEzvRfwaQyDrQUqAlzDL2qi2X8Ps0_lRtcME4-Wxg=

- MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjMBjy9sd8jPYFoC2lUBbvU8ujBqQxXwOytmCRncFdCcqACglvBdYJtvWVsfIqnE_mF1K0ykxa8Ekt_3OQZ0j4QwkA0jHzRGikgI2Sg_XwGN6nHnUKF2yHPE8mV0q3uZjTw==

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnAyY1Cf2jKgvORcN7-Zz7N_SImKD05PrhjCaFKoL7xBrK0cxFBmGorBwgUlYW_34C5G7biH7tjittivas-NuS5WBMUpTGLE6DewdiIFk5s2pgN5Y95HOes1PeKaONe8nz65Brbx3ZrJbbINkS6Q==

- MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtDhTx2rkemDMWZ8aj77-IzsKxvOnpeRGi0g3McrS8GVcslwZuR24CCKVusq81HyRV_phU3vy3CR7EX6cnHGX8vJpfWQg83TOe1aln1OEQGRl1rAnSmr3aNjqoI6mLO_Fvz3KQ

- NIH. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0TYaOYmA4gYBpAMg3fotiNjUiN4ynRKdekPFQDLYKXj38J3LQBMq3cPo0bSEheqz9pIPFMDl_JLHjUMQnhwbXJPD3e7_tx3DuVUHcpCawa3gm-T6SZ8clDd-Mnh5yOXyxG3ZWOEhFwIXcI7Oy

- Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsaqGRZlAT7rQBQRBdZtc0pXvVH2kXUxLXOpwRQe4ffiiH8fGdx82j5TxJadpyp39-Hd4DMMwk8Q8-RihOMgbltKDwEcnauu5Pbih7rhUJhou3SR-1imrn1FV6emlZy-Bx9HJfjhdrjL6PJrIKXzEu9v2X0QoQCWRBiKMXUE-18udIGtl5GvfeI1qFGHXsNbeYCsKHx3YjrggQMcOXsl6AAXzsqipdcsgUdYPR3wEvApwK2g==

- MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhanftQbhojBLT3UkaOKT3hnR89C7WPkDoi3iTF7QaeaauTdNxx8D_TgRfw9AYwrjurzZvjPxNLkw0rrIS7pl2kQ1zDqfbHngf4Nr9UJxXeV4fGHYHLeN6SIzHCdxR_5R0mX8=

- Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktfrdeX3H30tMRTbapQTN7xbzNLNLjdEo9XdbZ3_PmDWg17fRl3Y17fJa6WTtL1RYYXoNZadLcRVlJA_Ba_J-mN22dNAeRUQqZW7KEaVi0n5yuLiRZw6IB5ZidbsRJH0a5jSu45tYMzcwsodfkc00JBpNQcZna1Fw2aXHaPM=

- PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHKyJV99ptvco44DSdFB25vg37d2uVdwGjIqQ4BiisZYss8aox593qDX1F8m5KjQl_RgMFxGhbG3RZ0FYlwCgNsxEqDu2d231zrYIqSV0fp7Q-tDsDIKB8eD7I2rE8kZpXpSLy3rpbzqwO0_oHMKOnQ9MHjeuxa-o=

- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3d4slhyWjj1jjlYs90kxe-KloceXAeiQdk0bMfQX-INzcepWb8J7DNsqVVJXnxqAl0tsWDcrK4p_YrNVEzes2gHZvYrRlt1VBpMHvs6Pcg3gLpijUTnFNDXSs0MnI49GJ74r1QhwqN6FkQ1eJrJGgZBovrfWSV3lBCwa

- NIH. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR5uwqEZS2M-sMH6RvBGgoKkEUyIf8RA95KmAgiGPICebyJE90CJIh_2UpVOgrHy2r42reTPJybfkFdC7P03oHCo7Oz5tx9nxbsYDYB356LzZmEB8zd9bFJNBxyCcJsi4U5s6ScDr6ER290-o=

- BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2COL9EStquN2xzgfYuMdpzRtqTzAHcNtx_Rc0dE_0FWiT9WDdj76YJ67DNRqY7RQ1ytiXCl-O991_jiBnTaVtJ2TALOB5kygMJIXVTV-whPKsFqlg-ej-hiuYcCWSm8JC83GzKVGrauRMAJ1daIWphCLQ9NX_-eY=

- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiz9p8NWTZ2qEyf0wLzpjYcMSCp-69PN2J_lXgjtl1vKJs8E--0d_IZgaTQsjAt5f4CUjwBmmLNc5j6h-DyTZ0vEpyXd5ovBu8y3uR4LkRupwNKP3MaeROU8zBDYMJGmydI9Az_iUdSM-VtJR3GdB_JLFZXqTrLw==

- ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVhUem0sUWPUHoozrHnAvP-KyQKYcr9t5NkgbNaKxn9egLtU7pKR0S_km8H7baSD70INyTFBSdKoDlSanOi1OTjv6KR5Xi_kz8ts101T7UNvAgRFNU9eG1_O_ALKA1BaRdi4ll-fMPmdIPTFdFdzW00UCrlAXtZ-lTsNE5e24izd33OA==

- Tetrahedron Letters. (2012). A robust one-pot synthesis of benzothiazoles from carboxylic acids including examples with hydroxyl and amino substituents.

- ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudj8FmdWOutuXpCSOEryYuh-vFL-WRNPRHLHe_6Vcb8KNLj1gu_EL2rO63SJiCkQBBeZpdXaJvUm7GtkdJOChgPs-tB6wrpQYlhWCnNFTAJ32IVB-dKLA2sQ10vCklDMf3GNPkV7-A00_XStzaKw0u9u_Q0V2m3GyKrjXxbzT_X1jY1jMi47n8av1QKMsnHFlztV3oagJAyOW2CVNvCQyGpgsmfnWnGyJnYswHjZsgn8Di3uPwC2LSt0NX5BTwzKt1A==

- Santa Cruz Biotechnology. (n.d.). Benzo-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkOlO9R4ER3gJMJycxJq4vCFwFoFhXrMUKYzPSTNh0CPYojKF1pufIs8ELOI0AxxjdpXWfdQEKQ6ndUZ6lOlCiRnnTrbBODsRDHj4iRpD8q6Ogbf9eReL6WasU0ZthPZvKIMvHoGD5LKOYtW3C2lwR4xexdNGSXRtMGBy60lzyOocfGWVAdA=

- ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5i_HJCfcnGcQYpTsnun11t_Vk7eUHHVO-Q5dKGxO3oh0aF2GL5wqo_3-Bz026QaAMJu907SD2PqVY8yFvug3iuLkYJMghE1TFLrsUZnZRvDWzBxFYuXRPvWo3JP2AFIQkC2vk7UgWPHy8cC_X6FPxQ_jZ3DnSNlEFtMBBDxDoWVXVVJr9eNzRROYh3ojtDcBnGcg0TNi5D981QLaj1dmf5Uv-2qd_jUN5p0z0ckO6eJe81nTtRxUWNGQlg4CaS9nt61BT6ONFzVUuQv85Kzg1WdP9S02fJOfOZOT28nWoVnNh0XxbgYjO5FIjd37qGxVsA2TZspUvKHkPEA==

- ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1w4n3GAbMzv4jfVvrWJYNQdEhWk4OF5T8n_DNUbEnuGE_DjCheEH5kpbmLTjlFEkOM98_FKFBxuFzioScaR0hC4-BVhWNX0nJs6NWffot8Kqnu4M7eSfRVbCOzjx_lkO-Po_94B_gfx4zQvgRgNPsLWD6vuvxxgLu0gdlaAIkcl3sHK3zCOO_tWrDZj-thvdUr75B5iRmO1o4goYf6PESnCjl5rnGlC7-n3_ss86v13iE_CCaxbrvlyt28CG_Yio8ByKHB1cw1HxidlIB

- PubMed. (1987). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4mdOdVMWRX6qC1KpFGt0BSarjizn8cHezAnFoYaynKhhgs5CfQf0Vnq_K2pjaG3DkgM6bg7F-gFFFuV8ym9iuKBO1hOeBmRZxYZlV1xWj5cEdF1FPFpT1UpJ0JMvTp2gtg==

- Arkivoc. (n.d.). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfjaAV5gx9pSLRq5-MHcq5kxf2IReYBxPxpS-R9wQypc2PP_H6KPr3sMIOE30O-YQX5BtHhoO3htKgzJlcGAk3MplAMHo5fCDncsmtjv8iKTi7Fx1FZi8NvZ9Pa8Y0bsdR139c

- MedChemExpress. (n.d.). 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0b6_Fhy7rXzaFI5cIAlcdzNGi_DmFVjxb78o5zRLuwzasZNeJ8IRlC32MnER_En1zXOnANSJ-BQPOlj1Vx7y0YsIVPz70Y00HY8ukmCoE3v5XR_wwrSAnVEnPkL1eCTnVrwGpA2AYZMUqBVHNMGVIMINIM4HP1vizhvX

- Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxybenzoic acid 97%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF09qdMQoh-yEe-rE5aiCefVfCcby4Y4guETsqNChNxcIEQ_IVv2qD-Wiznr92DgEuwojT4XfEuTMhs4GbllPzWuGcvKLSJbzcRBbUui-SCTOQFctuJRhEj_IRZe2yWc7l6h9MyjuC0IHd0aw5cNgaZ2s5_JQ==

- CymitQuimica. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmRE4mvKl4297DzZvHRF9lTvfUSIv3GeUWxgOIRXIJSF1884RbymekmD_DeCmycQeJwdKqyIIlVNGN2HiRaQacNyv5cCBcYuwl1HNPTQbvS7uMpr260lW2oxm7_ONGDRxjVe_E5Db0ytp6OjcqoJ7mr32XkHpkzsTCqYL7AT__DIUFAZwd9OEXa5YWKYnEF7nniAoQHHS1oYuK0GI=nniAoQHHS1oYuK0GI=

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 1,2,3-Benzothiadiazole-5-carboxylic acid

An In-depth Technical Guide: Physicochemical and Reactive Properties of 1,2,3-Benzothiadiazole-5-carboxylic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxylic acid substituent at the 5-position. This molecular architecture imparts a unique combination of properties, making it a valuable scaffold and building block in diverse scientific fields. The benzothiadiazole core is a recognized pharmacophore in medicinal chemistry and acts as a potent electron-accepting unit in materials science.[1][2] The carboxylic acid moiety provides a crucial reactive handle for derivatization, enabling its incorporation into larger, more complex molecular systems through esterification, amidation, or other coupling chemistries.[1] This guide provides a comprehensive overview of its core physical, spectroscopic, and chemical properties, supported by established experimental protocols to empower researchers in their application and study of this compound.

Molecular Structure and Core Identifiers

A clear and unambiguous identification of the molecular entity is paramount for any scientific investigation. The structure of this compound is depicted below, followed by a table of its fundamental identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 192948-09-7 | [4][5][6] |

| Molecular Formula | C₇H₄N₂O₂S | [5][6][7] |

| Molecular Weight | 180.18 g/mol | [6][7] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=NS2 | [3] |

| InChI | InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | [3] |

| InChIKey | OUIALVLMUYKKKS-UHFFFAOYSA-N |[3] |

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are foundational to its practical use in the laboratory, dictating everything from storage and handling to analytical characterization.

Table 2: Summary of Physical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | Off-white to light brown solid | [6][7] |

| Melting Point | 221-225 °C | [6] |

| Predicted pKa | 3.21 ± 0.30 | [6] |

| Predicted XlogP | 1.4 |[3] |

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely non-polar aromatic bicyclic core.

-

Aqueous Solubility: It is expected to be poorly soluble in neutral or acidic aqueous solutions. However, in basic media (e.g., aqueous sodium bicarbonate or sodium hydroxide), it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solubility: The parent 1,2,3-benzothiadiazole is soluble in organic solvents.[8] The carboxylic acid derivative is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is likely moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes, toluene, and dichloromethane.[1]

Spectroscopic Profile

Spectroscopic analysis provides an empirical confirmation of molecular structure. The following are the expected spectral characteristics.

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10]

-

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹. Conjugation with the aromatic ring typically shifts this to a slightly lower wavenumber.[9][10]

-

Absorptions in the 1600-1450 cm⁻¹ region are attributable to aromatic C=C stretching vibrations.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically >12 ppm.

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Their precise chemical shifts and coupling patterns (splitting) will depend on their position relative to the electron-withdrawing carboxylic acid and the fused thiadiazole ring. The proton ortho to the carboxylic acid is expected to be the most downfield.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-180 ppm is characteristic of a carboxylic acid carbonyl carbon.[9][10]

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the aromatic region (~120-150 ppm). The carbon attached to the carboxylic acid group (C5) and the carbons of the fused ring junction will have distinct chemical shifts.

-

-

Mass Spectrometry (MS):

-

Under electrospray ionization (ESI), the compound would be expected to show a prominent [M-H]⁻ ion in negative mode at m/z ≈ 179.0 and an [M+H]⁺ ion in positive mode at m/z ≈ 181.0. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

-

Fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the deprotonated molecule, and potentially the extrusion of molecular nitrogen (N₂, 28 Da).[11]

-

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the functional reactivity of its carboxylic acid group and the inherent aromaticity of the benzothiadiazole core.

Acidity

With a predicted pKa of approximately 3.21, this compound is a moderately strong organic acid.[6] The acidity of the carboxylic proton is enhanced by the strong electron-withdrawing inductive and resonance effects of the fused 1,2,3-thiadiazole ring system, which stabilizes the resulting carboxylate anion. This acidity is a key factor in its solubility in basic solutions and its ability to participate in acid-base reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for chemical modification. Standard organic transformations can be readily applied to synthesize a library of derivatives.

Caption: Key reactions of the carboxylic acid moiety.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acyl chloride intermediate (formed with thionyl chloride or oxalyl chloride) yields the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride followed by reaction with a primary or secondary amine is a highly efficient method for forming amide bonds. Direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is also a viable strategy.

Reactivity of the Benzothiadiazole Core

The bicyclic ring system is aromatic and generally electron-deficient, influencing its reactivity profile.

-

Electrophilic Aromatic Substitution: The parent 1,2,3-benzothiadiazole is less nucleophilic than naphthalene, and reactions like nitration are slow.[8] The presence of the deactivating, meta-directing carboxylic acid group would further disfavor electrophilic substitution on the benzene ring.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring system, particularly when substituted with good leaving groups (e.g., halogens), can facilitate nucleophilic aromatic substitution (SNAᵣ) reactions.[12]

-

Cross-Coupling Reactions: Halogenated derivatives of the benzothiadiazole core are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, allowing for the introduction of aryl or vinyl substituents.[12][13] This is a cornerstone of its application in constructing conjugated materials for organic electronics.[14]

Synthesis and Characterization Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and characterization of benzothiadiazole derivatives.

Representative Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Dissolution: Suspend 4-amino-3-mercaptobenzoic acid in dilute hydrochloric acid (e.g., 2 M HCl) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the stirred suspension from Step 1, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

-

Cyclization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The intramolecular cyclization occurs as the diazonium group is attacked by the adjacent thiol, closing the thiadiazole ring.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Protocol for pKa Determination via Potentiometric Titration

This protocol provides a self-validating method to experimentally determine the acid dissociation constant (pKa).

-

Preparation: Accurately weigh a sample of the compound (e.g., 20-30 mg) and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent if necessary (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Applications and Significance in Research

The 1,2,3-benzothiadiazole scaffold is a privileged structure in applied chemistry.

-

Drug Discovery: Derivatives have shown a wide range of biological activities. The related compound Acibenzolar-S-methyl is a commercial fungicide that works as a plant activator.[8][15] The broader benzothiazole class, to which this compound belongs, is extensively explored in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2][16][17]

-

Materials Science: The strong electron-accepting nature of the benzothiadiazole unit makes it a critical component in "push-pull" architectures for organic electronics.[1] These materials are used in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][14][18] The carboxylic acid handle on the 5-position provides a convenient point of attachment for polymerizing this unit or linking it to donor moieties.

Conclusion

This compound is a well-defined chemical entity with a predictable and versatile set of physicochemical properties. Its moderate acidity, defined spectroscopic signature, and the dual reactivity of its carboxylic acid and aromatic core make it an exceptionally useful building block. For researchers in drug discovery, it offers a scaffold for generating diverse libraries of potential therapeutic agents. For materials scientists, it provides a robust electron-accepting unit that can be readily integrated into novel functional polymers and small molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization and further investigation of this valuable compound.

References

-

Wikipedia. 1,2,3-Benzothiadiazole. [Link]

-

Ivashkin, M. V., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(22), 5468. [Link]

-

Cadogan, J. I. G., & Mackie, R. K. (1969). Reaction of 1,2,3-benzothiadiazole with aryl radicals. Journal of the Chemical Society D: Chemical Communications, (13), 738. [Link]

-

Berezin, A. A., et al. (2020). Benzo[1,2-d:4,5-d′]bis([7][8][19]thiadiazole) and Its Bromo Derivatives. Molecules, 25(18), 4082. [Link]

-

PubChemLite. This compound (C7H4N2O2S). [Link]

-

PubChem. 2,1,3-Benzothiadiazole-5-carboxylic acid. [Link]

-

Chemical-Suppliers.com. 2,1,3-Benzothiadiazole-5-carboxylic acid | CAS 16405-98-4. [Link]

-

CAS Common Chemistry. 1,2,3-Benzothiadiazole-7-carboxylic acid. [Link]

-

Borisov, Y. A., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 86(17), 11627-11637. [Link]

-

PubChem. 1,2,3-Benzothiadiazole-7-carboxylic acid. [Link]

-

Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

-

Rakitin, O. A., & Zlotin, S. G. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(14), 5393. [Link]

-

PubMed. High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. [Link]

-

Royal Society of Chemistry. Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]

-

MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. [Link]

-

ResearchGate. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. [Link]

-

PubMed. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

EU Pollinator Hub. 5-hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid. [Link]

-

Fisher Scientific. 2,1,3-Benzothiadiazole-5-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar. [Link]

-

Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. [Link]

-

Wiley SpectraBase. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid - [1H NMR] - Chemical Shifts. [Link]

-

Oriental Journal of Chemistry. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. [Link]

-

ResearchGate. Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 192948-09-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 192948-09-7 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,3-Benzothiadiazole-7-carboxylic acid | C7H4N2O2S | CID 10921109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 19. H33095.MD [thermofisher.com]

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-5-carboxylic acid (CAS No. 192948-09-7), a heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. While specific research on the 5-carboxylic acid isomer is emerging, this document synthesizes available data with established principles from the broader family of 1,2,3-benzothiadiazoles and related heterocyclic systems. The guide covers the compound's physicochemical properties, outlines a probable synthetic pathway, and explores its potential applications by drawing parallels with structurally related molecules, particularly in the induction of Systemic Acquired Resistance (SAR) in plants and as a scaffold in medicinal chemistry. Detailed experimental protocols are provided as a practical resource for scientists initiating research with this molecule.

Introduction: The 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole ring system, a fusion of a benzene and a 1,2,3-thiadiazole ring, is a cornerstone of a class of compounds with profound biological and chemical significance.[1][2] These molecules are recognized for their diverse applications, ranging from inducing disease resistance in agricultural crops to serving as versatile building blocks in the synthesis of novel therapeutic agents and functional materials.[3][4] The parent compound, 1,2,3-benzothiadiazole, is a planar, aromatic 10-electron system, soluble in organic solvents.[2]

The introduction of a carboxylic acid moiety at the 5-position, yielding this compound, introduces a key functional group that modulates the molecule's physicochemical properties and provides a reactive handle for further chemical modification. This versatility allows for the development of derivatives with tailored biological activities and pharmacokinetic profiles, making it a molecule of high interest for library synthesis in both agrochemical and pharmaceutical research.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 192948-09-7 | [7] |

| Molecular Formula | C₇H₄N₂O₂S | [7] |

| Molecular Weight | 180.19 g/mol | [8] |

| Appearance | Solid (form may vary) | [9] |

| Storage Temperature | 2-8°C | [7] |

Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.

Structural Representation:

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of 1,2,3-benzothiadiazoles is well-established, with the diazotization of 2-aminothiophenols being a primary route.[2] For the synthesis of the 5-carboxylic acid derivative, a plausible route involves the use of a correspondingly substituted precursor, namely 4-amino-3-mercaptobenzoic acid.

Proposed Synthetic Pathway:

This proposed two-step synthesis adapts established methods for forming the benzothiadiazole ring system.

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 4-amino-3-mercaptobenzoic acid is selected as it possesses the necessary amine and thiol groups in the correct ortho-relationship for cyclization, along with the carboxylic acid at the desired position on the benzene ring.

-

Diazotization: The reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) converts the primary aromatic amine into a diazonium salt. This is a classic and reliable method for this transformation.

-

Low Temperature: The reaction is maintained at 0-5°C because aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose, significantly reducing the yield.

-

Intramolecular Cyclization: The proximate thiol group acts as a nucleophile, attacking the diazonium group, leading to the formation of the stable 1,2,3-thiadiazole ring and the expulsion of nitrogen gas. This cyclization is often spontaneous following diazotization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for benzothiadiazole synthesis and should be optimized for safety and yield.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 mmol of 4-amino-3-mercaptobenzoic acid in 50 mL of 2M hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5°C, add a solution of 10.5 mmol of sodium nitrite in 10 mL of cold water dropwise to the stirred suspension over 30 minutes.

-

Reaction: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Isolation: Allow the reaction mixture to warm to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Applications and Biological Activity

While specific biological data for the 5-carboxylic acid isomer are not extensively published, the 1,2,3-benzothiadiazole scaffold is a well-established pharmacophore and agrochemical building block.

Agrochemicals: Induction of Systemic Acquired Resistance (SAR)

The most prominent application of 1,2,3-benzothiadiazole derivatives is as plant activators.[10] Compounds like Acibenzolar-S-methyl (BTH), a derivative of the 7-carboxylic acid isomer, do not have direct antimicrobial activity but rather prime the plant's own defense mechanisms.[11] This induced state, known as Systemic Acquired Resistance (SAR), provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[4][12]

Mechanism of SAR Induction by Benzothiadiazoles:

Caption: Simplified signaling pathway for SAR induction by benzothiadiazoles.

Benzothiadiazoles are thought to act as functional analogs of salicylic acid (SA), a key signaling molecule in plant defense.[13] Treatment with a benzothiadiazole derivative leads to the activation of the NPR1 (Nonexpresser of PR genes 1) gene, a master regulator of SAR.[14] This, in turn, leads to the "priming" of the plant, resulting in a faster and stronger activation of defense-related genes upon subsequent pathogen attack.[14] Given its structural similarity, this compound is a strong candidate for possessing similar plant-activating properties.

Medicinal Chemistry and Drug Discovery

The benzothiazole (a related but distinct isomer class) and 1,2,3-thiadiazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[5][15][16] These include:

-

Antimicrobial and Antifungal Activity: Many derivatives have shown potent activity against various bacterial and fungal strains.[17][18]

-

Anticancer Activity: The benzothiazole nucleus is a component of several compounds investigated as anticancer agents, with mechanisms including the inhibition of kinases and topoisomerases.[19]

-

Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[20]

The carboxylic acid group on the 5-position of the target molecule is a versatile handle for creating libraries of amides, esters, and other derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.[17]

Analytical Methodologies

The analysis and characterization of this compound and its derivatives are crucial for ensuring purity and monitoring reactions.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general-purpose method and should be optimized for specific analytical needs.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Gradient Elution:

-

Start with a gradient of 5-10% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 15-20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes between injections.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound to determine its retention time and peak area for purity assessment and quantification.

-

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, standard laboratory safety precautions for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Future Directions

This compound represents a promising, yet underexplored, molecule. Future research should focus on:

-

Biological Screening: A systematic evaluation of its activity as a plant activator, as well as its potential as an antimicrobial and anticancer agent.

-

Derivative Synthesis: Leveraging the carboxylic acid functionality to create a diverse library of derivatives to establish clear structure-activity relationships.

-

Mechanistic Studies: If biological activity is confirmed, detailed studies to elucidate its mechanism of action at the molecular level will be crucial for its development.

References

-

Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364. Available at: [Link]

-

Song, G. C., Choi, H. K., & Ryu, C. M. (2016). Root-mediated transmission of systemic acquired resistance. Botany One. Available at: [Link]

-

Kohler, A., Schwindling, S., & Conrath, U. (2002). Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis. Plant Physiology, 128(3), 1046–1056. Available at: [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

-

Yi, H. S., et al. (2013). Benzothiadiazole-elicited defense priming and systemic acquired resistance against bacterial and viral pathogens of pepper under field conditions. Journal of Korean Society for Applied Biological Chemistry, 56, 41-48. Available at: [Link]

-

Rakitin, O. A., & Vasilevsky, S. F. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7558. Available at: [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

-

Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643. Available at: [Link]

-

Lawton, K. A., et al. (1996). A benzothiadiazole derivative induces systemic acquired resistance in tobacco. The Plant Journal, 10(1), 71-82. Available at: [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 87, 9-89. Available at: [Link]

-

Piaz, V. D., et al. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry, 68(10), 3848–3854. Available at: [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Molecular Sciences, 25(5), 2939. Available at: [Link]

-

Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Available at: [Link]

-

Abrol, S., Bodla, R. B., & Goswami, C. (2019). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209. Available at: [Link]

-

Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Available at: [Link]

-

Badgujar, N. D., et al. (2020). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 28(15), 115591. Available at: [Link]

-

Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. Available at: [Link]

-

Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. Available at: [Link]

-

Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Odesa I. I. Mechnykov National University. Available at: [Link]

-

Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]

-

Rakitin, O. A., & Vasilevsky, S. F. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2,1,3-Benzothiadiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Placide, V., et al. (2018). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. New Journal of Chemistry, 42(17), 14389-14399. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Wikipedia. Available at: [Link]

-

Kletskov, A. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2145. Available at: [Link]

-

Ratajczak, M., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. Agriculture, 13(4), 861. Available at: [Link]

-

Bhuvaneswari, S., & Sharmila, G. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. Journal of Molecular Structure, 1245, 131069. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. Available at: [Link]

-

De Luca, L., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Antioxidants, 11(2), 400. Available at: [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. libra.article2submit.com [libra.article2submit.com]

- 7. This compound | 192948-09-7 [chemicalbook.com]

- 8. 2,1,3-Benzothiadiazole-5-carboxylic acid | C7H4N2O2S | CID 602011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. botany.one [botany.one]

- 14. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pcbiochemres.com [pcbiochemres.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journalajrimps.com [journalajrimps.com]

1,2,3-Benzothiadiazole-5-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxylic Acid for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. The document delineates its core molecular and physicochemical properties, offers detailed synthetic protocols with mechanistic insights, and outlines robust methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block, underpinned by its unique electronic characteristics and biological potential. This guide is intended to serve as a foundational resource for scientists and professionals, enabling them to leverage the full potential of this important chemical entity in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

Introduction to the 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole moiety is a bicyclic aromatic system composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This heterocyclic scaffold is a planar, 10-π electron system, which imparts significant aromatic stability.[1] The presence of both sulfur and nitrogen atoms within the five-membered ring creates a unique electronic landscape, rendering the system electron-deficient.[2] This inherent electronic nature is a cornerstone of its utility, making it a powerful electron-acceptor unit when incorporated into larger molecular architectures for applications in materials science.[2] In medicinal chemistry, the benzothiadiazole scaffold is recognized as a valuable pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5]

Physicochemical Characteristics

This compound (CAS No: 192948-09-7) is a derivative that combines the core benzothiadiazole structure with a carboxylic acid functional group.[6] This addition not only provides a reactive handle for further chemical modification but also significantly influences the molecule's polarity and solubility.[2][7] The carboxylic acid group allows for the formation of salts, esters, and amides, making it a versatile intermediate for creating diverse compound libraries.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂S | [6][8] |

| Molecular Weight | 180.19 g/mol | [6][9] |

| Monoisotopic Mass | 179.99934 Da | [8][9] |

| CAS Number | 192948-09-7 | [6][10] |

| IUPAC Name | This compound | [8] |

| SMILES | C1=CC2=C(C=C1C(=O)O)N=NS2 | [8] |

| InChIKey | OUIALVLMUYKKKS-UHFFFAOYSA-N | [8] |

1.3. Solubility Profile

The molecule's solubility is dictated by the interplay between the polar carboxylic acid group and the relatively non-polar benzothiadiazole ring system.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to their ability to solvate both the polar and non-polar regions of the molecule.[2]

-

Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is anticipated. While the carboxylic acid can engage in hydrogen bonding, the aromatic core limits overall solubility.[2]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The compound is likely to be poorly soluble or insoluble in these solvents due to the high polarity of the carboxylic acid group.[2]

Synthesis and Mechanistic Insights

The synthesis of 1,2,3-benzothiadiazoles is well-established. The parent ring system can be prepared through the diazotization of 2-aminothiophenol.[1] For substituted derivatives like the 5-carboxylic acid, a common and robust strategy is the Hurd-Mori reaction, which involves the cyclization of a suitable precursor with thionyl chloride.[7][11]

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process starting from a commercially available substituted aniline. The key transformation is the formation of the thiadiazole ring, followed by modification or deprotection of the carboxylic acid moiety.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol describes a representative synthesis starting from 4-amino-3-mercaptobenzoic acid.

Materials:

-

4-amino-3-mercaptobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Preparation of Amine Salt: In a 250 mL round-bottom flask, suspend 10 mmol of 4-amino-3-mercaptobenzoic acid in 50 mL of deionized water and 5 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: Dissolve 11 mmol of sodium nitrite in 10 mL of cold deionized water. Add this solution dropwise to the cold suspension from Step 1 over 20 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt intermediate is typically observed.

-

Cyclization and Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The intramolecular cyclization to form the benzothiadiazole ring occurs spontaneously. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Once the reaction is complete, extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Causality and Expertise: The choice of a low-temperature diazotization is critical to ensure the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions. The subsequent intramolecular cyclization is favored due to the proximate positioning of the diazonium and thiol groups on the benzene ring.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques provides a self-validating system for quality control.

Characterization Workflow

Caption: A typical workflow for the analytical validation of the target compound.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (downfield) corresponding to the protons on the benzothiadiazole ring.[2] A distinct singlet for the carboxylic acid proton will also be present, typically at a very downfield chemical shift (>10 ppm), which will be exchangeable with D₂O.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).[2]

-

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the elemental composition.

-

Expected Result: The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (179.99934 Da for [M]⁺ or 181.00662 for [M+H]⁺).[8][9] This provides definitive confirmation of the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Peaks: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700 cm⁻¹) are expected.[2]

-

Applications in Research and Development

The unique properties of this compound make it a valuable scaffold in diverse scientific fields.

Drug Discovery and Medicinal Chemistry

The benzothiadiazole nucleus is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with various biological targets, often acting as enzyme inhibitors.[4] The carboxylic acid handle at the 5-position is particularly useful for:

-

Library Synthesis: It serves as a key attachment point for coupling with various amines, alcohols, or other nucleophiles to rapidly generate a library of derivatives for biological screening.

-

Improving Pharmacokinetics: The polar carboxylic acid group can be used to modulate the solubility and pharmacokinetic properties of a lead compound.

-

Biological Activity: Derivatives have shown potential as antibacterial, antiviral, antifungal, and anticancer agents.[3][11] For example, benzothiazole-based compounds have been shown to inhibit enzymes essential for bacterial cell wall synthesis and DNA replication.[4]

Materials Science and Optoelectronics

The strong electron-accepting nature of the benzothiadiazole core is exploited in the design of advanced organic materials.[2]

-

"Push-Pull" Architectures: When coupled with an electron-donating moiety, this compound can form a "push-pull" system. This architecture facilitates intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic electronics.

-

Applications: These materials are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes or chemosensors.[2][12][13] The benzothiadiazole unit helps to narrow the material's bandgap, allowing for more efficient absorption of light in solar cells or tuning of emission color in OLEDs.[2]

Caption: Diagram of a donor-acceptor system using the benzothiadiazole core.

Conclusion and Future Perspectives

This compound is a high-value chemical scaffold with demonstrated utility and significant future potential. Its robust synthesis, versatile reactivity, and potent electronic properties ensure its continued relevance. Future research will likely focus on developing more eco-friendly synthetic routes, such as those employing direct arylation, and expanding its application in targeted therapeutics and next-generation organic electronic devices.[14] The continued exploration of its derivatives promises to yield novel solutions in both medicine and materials science.

References

-

PubChemLite. (n.d.). This compound (C7H4N2O2S). Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 2,1,3-Benzothiadiazole-5-carboxylic acid | CAS 16405-98-4. Retrieved from [Link]

-

PubChem. (n.d.). 2,1,3-Benzothiadiazole-5-carboxylic acid. Retrieved from [Link]

-

Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Retrieved from [Link]

-

Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Retrieved from [Link]

-

Posa, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Retrieved from [Link]

-

S. Grolleau, J., et al. (2021). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. New Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

-

Tighadouini, S., et al. (2020). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Tan, C. H., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

da Silva, J. C. G., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. Retrieved from [Link]

-

Bakulev, V., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]

- 9. 2,1,3-Benzothiadiazole-5-carboxylic acid | C7H4N2O2S | CID 602011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 192948-09-7 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 13. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

discovery and history of benzothiadiazole derivatives

An In-depth Technical Guide to the Discovery and History of Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract